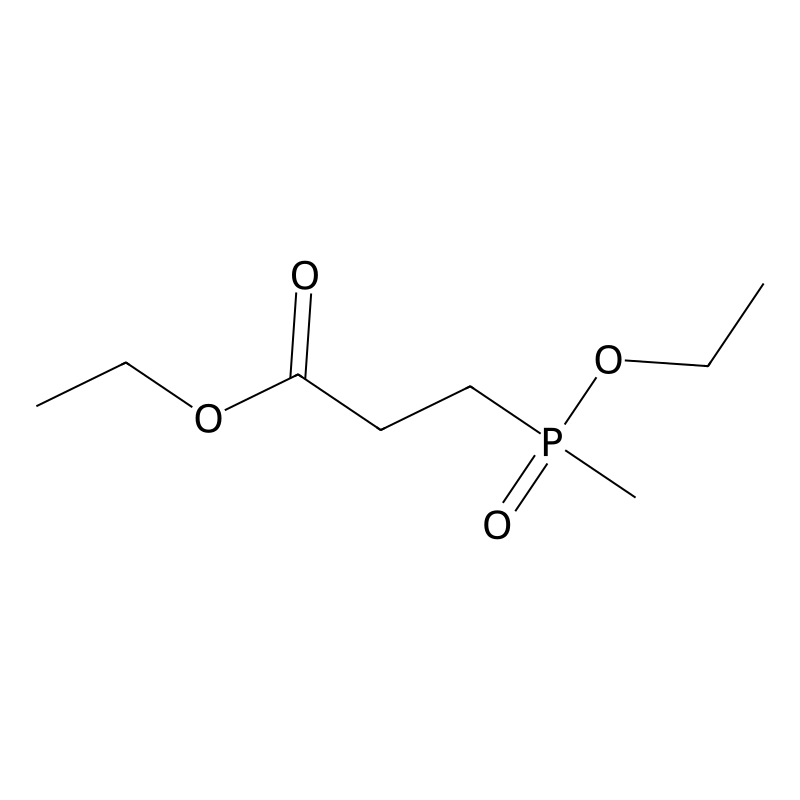

3-Methylphosphinicopropionic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Methylphosphinicopropionic Acid is a chemical compound with the molecular formula and a molecular weight of 174.1 g/mol. It is characterized by the presence of a phosphinic acid group, which contributes to its unique chemical properties. This compound is often studied for its role in biological systems and its potential applications in various fields, including agriculture and pharmaceuticals.

- Oxidation: The compound can be oxidized to form phosphinic acid derivatives. This process typically involves the use of oxidizing agents such as hydrogen peroxide.

- Reduction: Reduction reactions can convert it back to its parent acid form, often utilizing reducing agents like sodium borohydride.

- Substitution: The methyl group in the compound can be replaced by other functional groups through nucleophilic substitution reactions, which are facilitated by various reagents depending on the desired product.

The biological activity of 3-Methylphosphinicopropionic Acid is significant, particularly in its interactions with enzymes involved in metabolic pathways. Research indicates that this compound can act as an inhibitor for certain enzymes, thereby altering metabolic processes. Its mechanism of action involves binding to specific molecular targets, leading to changes in enzyme activity and subsequent effects on cellular functions.

Synthesis of 3-Methylphosphinicopropionic Acid can be achieved through several methods:

- Direct Synthesis: One method involves reacting phosphorous acid with 3-methylpropionic acid under controlled conditions to yield the desired product.

- Salt Formation: The disodium salt of 3-Methylphosphinicopropionic Acid can be produced by neutralizing the acid with sodium hydroxide, which is a common approach in laboratory settings.

- Alternative Routes: Other synthetic routes may include the use of phosphonylation techniques or modifications of existing phosphinic acids to introduce the propionic acid moiety.

3-Methylphosphinicopropionic Acid has diverse applications across various fields:

- Agriculture: It serves as a metabolite in the degradation of glufosinate, a widely used herbicide, and is studied for its role in herbicide metabolism.

- Pharmaceuticals: The compound is investigated for potential therapeutic effects and as a reference standard in drug development.

- Analytical Chemistry: It is employed as a standard for quantification in analytical methods due to its unique chemical properties .

Studies on 3-Methylphosphinicopropionic Acid have focused on its interactions with various biological molecules:

- Enzyme Inhibition: Research demonstrates that this compound can inhibit enzymes involved in metabolic pathways, impacting processes such as amino acid metabolism and energy production.

- Metabolic Pathways: Understanding its role as a metabolite helps elucidate the pathways involved in herbicide degradation and potential environmental impacts .

3-Methylphosphinicopropionic Acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxymethylphosphinylpropionic Acid | Contains hydroxymethyl group | Known for its role as a metabolite in herbicide degradation |

| 3-Phosphoglyceric Acid | Contains a glyceric acid backbone | Involved in glycolysis and energy production |

| 3-Sulfobenzoic Acid | Contains a sulfonic group | Used primarily in industrial applications |

| 3-Hydroxypropionic Acid | Contains hydroxyl group | Important for biotechnological applications |

The uniqueness of 3-Methylphosphinicopropionic Acid lies in its specific interactions with enzymes and its significant role as a metabolite in pesticide analysis. Its distinct phosphinic acid structure sets it apart from other related compounds, making it an important subject of study in both biochemical research and agricultural science .